CTCE 9908 is classified as a chemokine receptor antagonist, specifically targeting the CXCR4 receptor. It is synthesized as a modified peptide based on the amino acid sequence of CXCL12. The compound has been evaluated in various preclinical and clinical studies, demonstrating its efficacy in reducing tumor metastasis in multiple cancer types, including breast cancer and melanoma .
The synthesis of CTCE 9908 involves solid-phase peptide synthesis techniques. The peptide sequence for CTCE 9908 is KGVSLSYR-K-RYSLSVGK, which includes modifications to enhance its stability and binding affinity compared to the native CXC chemokine ligand 12.
CTCE 9908's molecular structure consists of a chain of amino acids with specific functional groups that facilitate its interaction with the CXCR4 receptor. The compound's structure can be represented as follows:
The structural modifications enhance its binding affinity and selectivity for CXCR4 over other receptors. The presence of specific side chains contributes to its pharmacological properties, including increased stability against enzymatic degradation .
CTCE 9908 primarily engages in competitive inhibition reactions where it binds to CXCR4, preventing its activation by CXCL12. This interaction leads to downstream effects such as:
The mechanism of action for CTCE 9908 involves several key steps:
Research indicates that this mechanism not only affects tumor cells but also influences immune cell trafficking within tumors.
CTCE 9908 exhibits several important physical and chemical properties:
These properties make CTCE 9908 suitable for therapeutic applications in oncology .
CTCE 9908 has several promising applications in scientific research and clinical settings:
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: